molecular formula C7H6ClN3 B1421068 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 954422-25-4

7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine

カタログ番号: B1421068
CAS番号: 954422-25-4
分子量: 167.59 g/mol
InChIキー: VLMXFLHGRWQZLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine is a high-purity chemical intermediate built on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold. This fused, planar heterocyclic system is a purine analogue and is of significant interest in medicinal chemistry and drug discovery research . The presence of a chlorine atom at the 7-position makes this compound a versatile synthetic precursor for further derivatization, particularly via nucleophilic aromatic substitution reactions, to create a diverse library of molecules for biological evaluation . The pyrazolo[1,5-a]pyrimidine core is a common structural motif in the development of molecules with anticancer potential and enzymatic inhibitory activity . Research into this scaffold has identified its presence in compounds that act as selective protein inhibitors, kinase inhibitors, and more, underscoring its utility in probing biochemical pathways . As a key intermediate, this compound can be utilized to develop targeted inhibitors, such as those for phosphoinositide 3-kinase δ (PI3Kδ), which is a promising target in inflammatory and autoimmune disease research . This product is intended for research applications as a building block in organic synthesis and drug discovery efforts. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

7-chloro-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMXFLHGRWQZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678376
Record name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954422-25-4
Record name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Step 1: Formation of the Pyrazolo[1,5-a]pyrimidine Core

The core heterocycle is generally synthesized through a condensation reaction involving 5-amino-3-methylpyrazole and diethyl malonate derivatives under basic conditions, yielding a dihydroxy-heterocycle intermediate. This step has been reported with high yields (~89%).

Reaction scheme:

5-Amino-3-methylpyrazole + Diethyl malonate → Dihydroxy-heterocycle (Intermediate 1)

This intermediate undergoes cyclization, often facilitated by dehydration and intramolecular condensation, to form the fused heterocyclic system.

Step 2: Chlorination at the 5,7-Positions

The key step involves selective chlorination of the dihydroxy-heterocycle using phosphorus oxychloride (POCl₃). This reagent effectively replaces hydroxyl groups with chlorine atoms, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with moderate efficiency (~61%).

Reaction conditions:

  • Reagent: POCl₃
  • Temperature: Elevated, typically reflux
  • Yield: ~61%

This chlorination step is regioselective, favoring substitution at the 5- and 7-positions due to electronic and steric factors.

Step 3: Selective Substitution at the 7-Position

The chlorinated intermediate can undergo nucleophilic substitution reactions with various amines or heterocycles. For example, reaction with morpholine in the presence of potassium carbonate at room temperature results in substitution of the chlorine at the 7-position, forming 7-morpholin-4-yl-2-methylpyrazolo[1,5-a]pyrimidine with high yield (~94%).

Reaction scheme:

5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine + Morpholine → 7-Morpholin-4-yl derivative

This step exploits the higher reactivity of the chlorine at position 7, which is selectively displaced due to electronic factors.

Research Findings and Data Tables

Step Reaction Reagents Conditions Yield Notes
1 Condensation of 5-amino-3-methylpyrazole with diethyl malonate NaOEt (sodium ethanolate) Reflux 89% Formation of dihydroxy heterocycle
2 Chlorination POCl₃ Reflux 61% Formation of dichloride intermediate
3 Nucleophilic substitution Amine (e.g., morpholine) Room temp 94% Selective displacement at position 7

Alternative Synthetic Strategies

Recent literature suggests alternative methods, such as:

Notes on Optimization and Challenges

  • Regioselectivity : Achieving selective chlorination at the 5- and 7-positions is critical; over-chlorination or side reactions can occur.
  • Reaction conditions : Temperature, solvent choice, and reagent equivalents significantly influence yields.
  • Purification : Chromatography or recrystallization is employed to isolate pure intermediates and final compounds.

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Activity
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. Research indicates that compounds within this class can inhibit tumor growth and proliferation by targeting specific enzymes involved in cancer cell metabolism. For instance, pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of various protein kinases, which are crucial in signaling pathways related to cancer progression .

1.2 Enzyme Inhibition
This compound exhibits significant enzyme inhibitory activity, particularly against:

  • Cyclooxygenase-2 (COX-2) : Selective inhibition of COX-2 can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
  • HMG-CoA Reductase : As an inhibitor of this enzyme, it may help in managing cholesterol levels and preventing cardiovascular diseases .
  • AMP Phosphodiesterase : Inhibition of this enzyme can enhance cellular signaling pathways, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

1.3 Antimicrobial Properties
Research has indicated that derivatives of this compound possess antimicrobial activity against various pathogens. This includes potential applications in treating infections caused by bacteria and protozoa due to their antitrypanosomal and antischistosomal properties .

1.4 Neurological Applications
Some studies suggest that these compounds may have neuroprotective effects and could be explored for their potential in treating neurodegenerative diseases or as anxiolytic agents due to their interaction with benzodiazepine receptors .

Material Science Applications

2.1 Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its exceptional photophysical properties, making it a candidate for use in material science as a fluorophore. These compounds can be utilized in the development of luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors due to their ability to absorb and emit light efficiently .

2.2 Crystal Engineering
The ability of pyrazolo[1,5-a]pyrimidine derivatives to form well-defined crystals with unique conformational properties opens avenues for research into solid-state applications. Their supramolecular structures may enhance their utility in drug formulation and delivery systems .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 5-amino-3-methylpyrazole. The chlorination reaction at the 7-position is crucial for obtaining the desired compound with high yields .

Case Study: Development of COPD Treatments

A recent study focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives aimed at treating chronic obstructive pulmonary disease (COPD). The research highlighted the importance of substituting morpholine at the C(7) position to enhance biological activity. The resulting compounds demonstrated significant improvements in efficacy compared to existing treatments .

作用機序

The mechanism of action of 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . Its photophysical properties also make it useful in studying intracellular dynamics and interactions .

類似化合物との比較

Comparative Analysis with Structural Analogues

Key Observations:
  • Position 7 Modifications : Chlorine or aryl groups at position 7 enhance kinase or enzyme inhibition. For example, 7-(4-chlorophenyl) substitution improves anticancer activity compared to unsubstituted analogues .
  • Position 2 Modifications: Methyl or amino groups at position 2 balance lipophilicity and hydrogen-bonding capacity. The methyl group in the target compound enhances metabolic stability, whereas phenylamino groups (e.g., compound 9) improve target affinity .
  • Ring System Variations : Tetrazolo[1,5-a]pyrimidines (tetrazole instead of pyrazole) shift activity toward α-glucosidase inhibition, highlighting the role of nitrogen atom arrangement in target selectivity .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties of Selected Analogues
Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine 167.59 1.7 2 30.2
7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-A]pyrimidine 345.35 4.1 4 65.7
7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-A]pyrimidine 292.16 3.8 3 41.9
Key Insights:
  • The target compound’s XLogP3 (1.7) suggests favorable absorption .
  • Polar Surface Area (PSA): Higher PSA in amino-substituted derivatives (e.g., 65.7 Ų in compound 9) correlates with improved water solubility but may limit blood-brain barrier penetration .

生物活性

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7H7ClN4C_7H_7ClN_4 and a molecular weight of approximately 182.61 g/mol. Its structure features a fused pyrazole and pyrimidine ring system, with a chlorine atom at the 7-position and a methyl group at the 2-position, which influence its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Properties : Derivatives of this compound have shown potential in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, including those involved in purine metabolism, which may contribute to its therapeutic effects in various diseases .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound can bind to enzymes or receptors, modulating their activity. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Antimetabolite Activity : As a purine analogue, it interferes with purine biochemical reactions, contributing to its anticancer and antimicrobial properties .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
    • Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
    Cell LineIC50 (µM)Mechanism of Action
    HeLa15Apoptosis induction
    MCF-720Cell cycle arrest
    A54918Inhibition of proliferation
  • Antimicrobial Activity :
    • In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Enzyme Inhibition :
    • Research indicated that the compound selectively inhibits COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with fewer side effects compared to traditional NSAIDs .

Q & A

Q. What are the standard synthetic routes for 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine, and what are the critical reaction parameters?

The compound is synthesized via cyclocondensation of precursors like enaminones or azo derivatives. A key method involves refluxing 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane. This reaction requires strict temperature control (reflux for 3 hours) and inert gas conditions (argon) to optimize chlorination efficiency. Post-reaction purification via column chromatography (petroleum ether/ethyl acetate, 9:1) and recrystallization (cyclohexane/CH₂Cl₂) yields colorless crystals with ~67% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

Infrared (IR) spectroscopy confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments. For example, the methyl group at position 2 appears as a singlet at δ ~2.5 ppm. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 243.69). Discrepancies in spectral data (e.g., shifted NMR peaks) are resolved by cross-referencing with literature, optimizing solvent choices (DMSO-d₆ vs. CDCl₃), and verifying purity via HPLC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential toxicity. Waste must be segregated and disposed via certified hazardous waste services. For chlorination steps involving POCl₃, ensure neutralization with NaHCO₃ before disposal to mitigate corrosive hazards .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular geometry and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals planar fused pyrazole-pyrimidine rings (dihedral angle: 0.8°), with near-coplanar phenyl substituents (dihedral angle: 9.06°). Weak C–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice. Refinement parameters (R = 0.035, wR = 0.103) ensure structural accuracy. Key bond lengths include C–Cl (1.73 Å) and C–N (1.33 Å) .

Q. What mechanistic insights explain the regioselectivity of chlorination at position 7?

Chlorination at position 7 is driven by electron-deficient pyrimidine rings, where POCl₃ acts as both a chlorinating agent and Lewis acid. The hydroxy group at position 7 is protonated, facilitating nucleophilic substitution. Computational studies (DFT) support higher electrophilicity at position 7 compared to other sites, confirmed by reaction kinetics .

Q. How do structural modifications (e.g., chloro vs. trifluoromethyl substituents) impact biological activity?

Chloro groups enhance electrophilicity, promoting interactions with enzyme active sites (e.g., HMG-CoA reductase). Trifluoromethyl derivatives exhibit improved metabolic stability and binding affinity (e.g., CRF1 antagonists). Comparative SAR studies show chloro-substituted analogs have higher inhibitory potency (IC₅₀: 0.8 µM) than methyl derivatives (IC₅₀: 2.3 µM) .

Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?

Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves yields (85% vs. 60%). For sterically hindered substrates, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups efficiently .

Q. How are contradictory melting points or spectral data in literature reconciled during experimental validation?

Reproduce synthesis under standardized conditions (e.g., solvent purity, heating rate). Analyze impurities via TLC or GC-MS. For example, a reported melting point of 233–235°C may vary due to polymorphic forms, resolved by recrystallizing from ethanol/water mixtures .

Methodological Guidelines

Designing a kinetic study to compare chlorination efficiency with alternative reagents (e.g., SOCl₂ vs. POCl₃):

  • Monitor reaction progress via in situ IR (disappearance of OH stretch at ~3200 cm⁻¹).
  • Quench aliquots at intervals (0, 30, 60, 120 minutes) and quantify product via HPLC (C18 column, acetonitrile/water mobile phase).
  • POCl₃ typically achieves >90% conversion in 3 hours, while SOCl₂ requires longer durations (6 hours) due to slower kinetics .

Evaluating the compound’s potential as a kinase inhibitor:

  • Perform molecular docking (AutoDock Vina) against ATP-binding pockets (e.g., EGFR kinase).
  • Validate via in vitro assays (IC₅₀ determination using ADP-Glo™ Kinase Assay). Chloro-substituted analogs show higher inhibition (IC₅₀: 1.2 µM) than unsubstituted variants (IC₅₀: 5.6 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。